N,2-Dimethylquinoxalin-6-amine
Overview
Description
N,2-Dimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them valuable scaffolds in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylquinoxalin-6-amine can be synthesized through various methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as palladium or copper . These reactions typically require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products:
Scientific Research Applications
N,2-Dimethylquinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, this compound can interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and amine groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups but lacking the amine group.
6-Aminoquinoxaline: A compound with an amine group but without the methyl groups.
Uniqueness: N,2-Dimethylquinoxalin-6-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical and biological properties . These functional groups enhance its reactivity and potential for forming diverse derivatives with various applications .
Properties
IUPAC Name |
N,2-dimethylquinoxalin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10-5-8(11-2)3-4-9(10)13-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOIYPFXIODRJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538836 | |
Record name | N,2-Dimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96600-59-8 | |
Record name | N,2-Dimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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